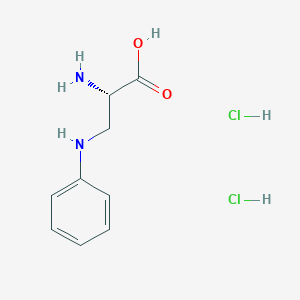
(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a phenylamino group, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride typically involves the reaction of (2S)-2-amino-3-(phenylamino)propanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve the use of solvents such as water or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and filtration, ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenylamino groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
- (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid
Uniqueness
(2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride is unique due to its specific combination of amino and phenylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C9H14Cl2N2O2 |
|---|---|
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-anilinopropanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(9(12)13)6-11-7-4-2-1-3-5-7;;/h1-5,8,11H,6,10H2,(H,12,13);2*1H/t8-;;/m0../s1 |
Clave InChI |
ZSIJEOWMQILDEQ-JZGIKJSDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC[C@@H](C(=O)O)N.Cl.Cl |
SMILES canónico |
C1=CC=C(C=C1)NCC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


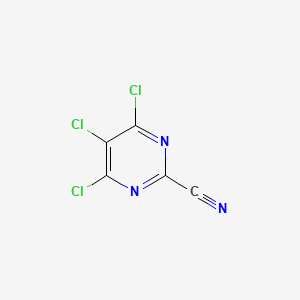

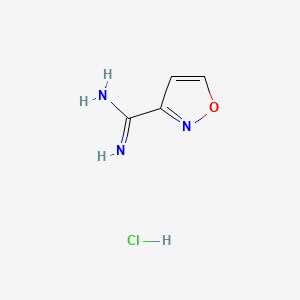


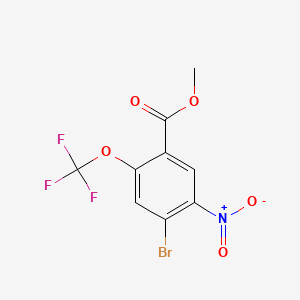
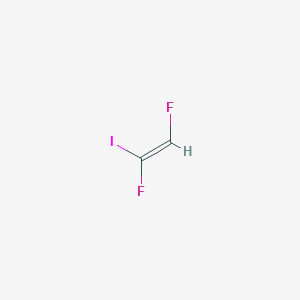
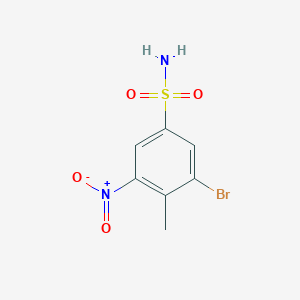

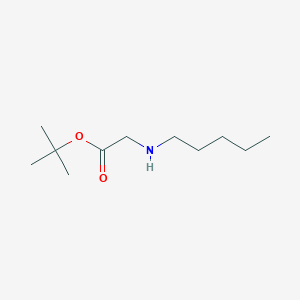
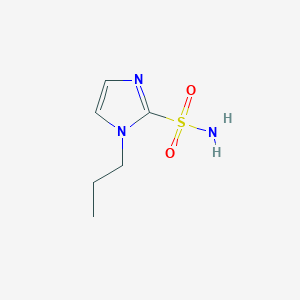

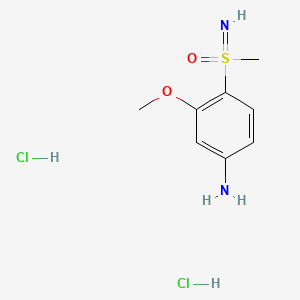
![Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13511988.png)
